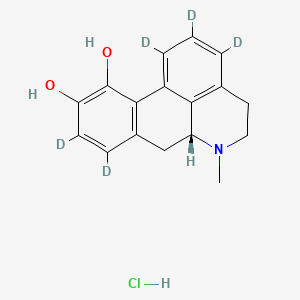

(R)-Apomorphine-d5 Hydrochloride (Major)

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Stability and Pharmaceutical Preparations

- (R)-Apomorphine hydrochloride (ApoHCI), a dopamine receptor agonist used in clinical research, exhibits instability in aqueous solutions. However, at a concentration of 1 mg/ml in sodium metabisulphite solutions, it remains stable for up to six months, making it suitable for pharmaceutical preparations intended for clinical research (Ng Ying Kin, Lal, & Thavundayil, 2001).

Neuroprotective Properties

- R-apomorphine demonstrates neuroprotective properties in models of Parkinson's disease, acting as a radical scavenger and iron chelator. Its ability to protect against neurotoxicity in the MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model of Parkinson's disease highlights its potential for therapeutic use in neurodegenerative disorders (Grünblatt, Mandel, Berkuzki, & Youdim, 1999).

Transdermal Iontophoretic Delivery in Parkinson's Disease

- The development of a transdermal iontophoretic delivery system for R-apomorphine is explored as a means to manage Parkinson's disease, highlighting the need for individualized and controlled delivery due to its complex pharmacokinetics and pharmacodynamics (Boddé, Van Laar, Van der Geest, & Danhof, 1998).

Dopaminergic Therapy

- (R)-Apomorphine has proven efficacy in managing the "on-off" periods in Parkinson's disease treatment, offering rapid control of symptoms. This review traces its discovery and therapeutic efficacy, emphasizing its structural features responsible for its activity (Subramony, 2006).

Antioxidant and Anti-Inflammatory Effects

- Apomorphine exhibits potent iron chelation and radical scavenging abilities, highlighting its potential as a neuroprotective agent in Parkinson's disease where iron and oxidative stress are implicated in the pathogenesis of nigrostriatal dopamine neuron degeneration (Youdim, Grünblatt, & Mandel, 1999).

Impact on Hormone Levels

- Apomorphine hydrochloride's effects on human hormone levels, specifically growth hormone and prolactin, have been studied, demonstrating its modulation of these hormones through dopaminergic mechanisms (Lal, de la Vega, Sourkes, & Friesen, 1973).

Treatment of Erectile Dysfunction

- The role of apomorphine in treating erectile dysfunction, acting through the dopaminergic system, is an area of active research, illustrating its diverse therapeutic applications beyond neurological disorders (D’Aquila, Panin, Cossu, Peana, & Serra, 2003).

Chemical Synthesis and Analysis

- Methods for synthesizing and analyzing apomorphine hydrochloride, including its related substances, have been developed, underscoring the importance of accurate chemical analysis in pharmaceutical applications (Lei, 2009).

Mecanismo De Acción

Target of Action

Similar compounds like dopamine work primarily as a dopamine and noradrenaline reuptake inhibitor

Mode of Action

It’s known that similar compounds like dopamine produce positive chronotropic and inotropic effects on the myocardium, resulting in increased heart rate and cardiac contractility . More research is required to understand the specific interactions of this compound with its targets.

Biochemical Pathways

It’s known that similar compounds like dopamine are implicated in a number of neurotransmitter systems that affect behavior including dopamine, norepinephrine, serotonin, acetylcholine, and opioid

Pharmacokinetics

Similar compounds like methylphenidate have been shown to have low bioavailability due to extensive first-pass metabolism . More research is needed to understand the pharmacokinetics of this compound.

Result of Action

Similar compounds like methylphenidate have been shown to be moderately effective against the core symptoms of attention-deficit/hyperactivity disorder (adhd)

Action Environment

It’s known that the influx of certain antibiotics into the environment can have significant impacts on microbial ecology and human health . More research is needed to understand how environmental factors influence the action of this compound.

Safety and Hazards

Propiedades

IUPAC Name |

(6aR)-1,2,3,8,9-pentadeuterio-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i2D,3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYZYDSNJIOXRL-KJVIRAPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3[C@@H](CC4=C(C3=C1[2H])C(=C(C(=C4[2H])[2H])O)O)N(CC2)C)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747051 | |

| Record name | (6aR)-6-Methyl(1,2,3,8,9-~2~H_5_)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76787-63-8 | |

| Record name | (6aR)-6-Methyl(1,2,3,8,9-~2~H_5_)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

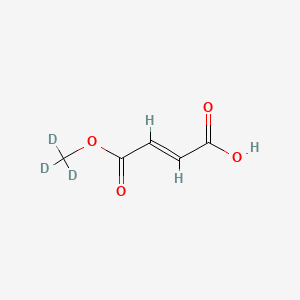

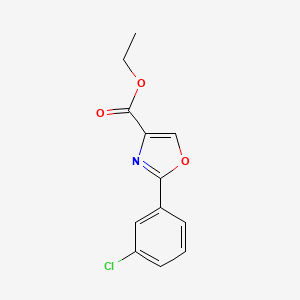

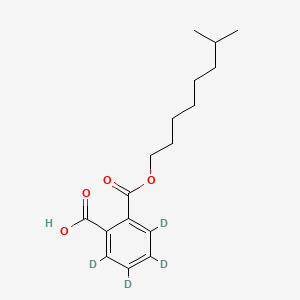

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)

![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)

![[Allyl(2-propyn-1-yl)amino]acetonitrile](/img/structure/B589381.png)